Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-
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Overview
Description
Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- is a complex organic compound that features a pyridine ring substituted with a thiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- typically involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like benzene or alcohols and may require the presence of oxygen to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the thiopyran ring.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various solvents such as benzene and alcohols. The reaction conditions often involve controlled temperatures and irradiation to facilitate the desired transformations .
Major Products
The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted derivatives of the original compound .
Scientific Research Applications
Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: A related compound with similar structural features but different reactivity and applications.
2,6-Diphenyl-4H-pyran-4-one: Another similar compound that undergoes different photoreactions compared to the thiopyran derivative.
Uniqueness
Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl- is unique due to its combination of a pyridine ring with a thiopyran moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61274-43-9 |
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Molecular Formula |
C35H25NS |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[(2,6-diphenylthiopyran-4-ylidene)methyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C35H25NS/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-25H |
InChI Key |
QCUMYWZGHWXQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=C4C=C(SC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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